REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([F:9])[CH:3]=1.CS(CCO)(=O)=[O:12].CC(C)([O-])C.[K+]>CS(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([OH:12])[CH:5]=[C:4]([F:9])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCO
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quench with 4N HCl slowly to pH≦1
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Type
|
EXTRACTION
|
Details
|
The desired product was extracted with Et2O (12 L) until no product
|
Type
|
CUSTOM
|
Details
|
The Et2O was evaporated under reduced pressure to one third the amount of the solvent
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (12 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O until no desired product
|
Type
|
CUSTOM
|
Details
|
The Et2O was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with Et2O
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |